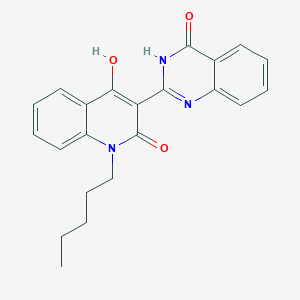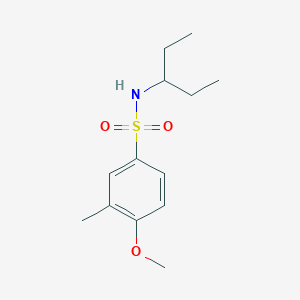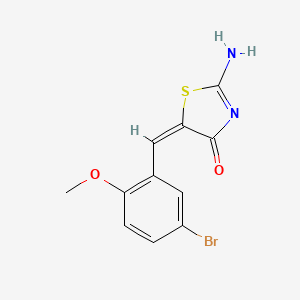
N-1H-indol-6-yl-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-indol-6-yl-4-iodobenzenesulfonamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division, spindle assembly, and chromosome segregation. MLN8054 has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N-1H-indol-6-yl-4-iodobenzenesulfonamide inhibits the activity of Aurora A kinase, which is essential for the proper regulation of cell division. Aurora A kinase plays a crucial role in spindle assembly and chromosome segregation during mitosis. Inhibition of Aurora A kinase by N-1H-indol-6-yl-4-iodobenzenesulfonamide leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-1H-indol-6-yl-4-iodobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. N-1H-indol-6-yl-4-iodobenzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1H-indol-6-yl-4-iodobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cell division and cancer. N-1H-indol-6-yl-4-iodobenzenesulfonamide has also been shown to be effective in combination with other anticancer agents, making it a useful tool for studying combination therapies. However, N-1H-indol-6-yl-4-iodobenzenesulfonamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-1H-indol-6-yl-4-iodobenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of Aurora A kinase. Another area of research could focus on the development of combination therapies that include N-1H-indol-6-yl-4-iodobenzenesulfonamide. Additionally, research could focus on the use of N-1H-indol-6-yl-4-iodobenzenesulfonamide in combination with immunotherapy approaches for the treatment of cancer. Finally, research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of N-1H-indol-6-yl-4-iodobenzenesulfonamide.
Métodos De Síntesis
The synthesis of N-1H-indol-6-yl-4-iodobenzenesulfonamide involves a multistep process that includes the reaction of 2,3-dichloro-5-nitrobenzoic acid with 2-methylindole to form the corresponding acid. This is followed by the reaction of the acid with thionyl chloride to form the acid chloride, which is then reacted with 4-iodobenzenesulfonamide to form N-1H-indol-6-yl-4-iodobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-1H-indol-6-yl-4-iodobenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. N-1H-indol-6-yl-4-iodobenzenesulfonamide has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and gemcitabine.
Propiedades
IUPAC Name |
N-(1H-indol-6-yl)-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c15-11-2-5-13(6-3-11)20(18,19)17-12-4-1-10-7-8-16-14(10)9-12/h1-9,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYGILZMQJAMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NS(=O)(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)

![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)

![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)